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Compound of Interest

Compound Name: Roseorubicin B

Cat. No.: B14152545

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
anthracycline antibiotic, Roseorubicin B. Due to the limited availability of publicly accessible,
complete experimental datasets for this specific compound, this document presents a
compilation of expected spectroscopic characteristics based on its known chemical structure
and data from closely related analogues. The experimental protocols provided are detailed
methodologies for acquiring such data.

Chemical Structure and Properties

Roseorubicin B is an anthracycline antibiotic with the following properties:

Property Value

CAS Number 70559-01-2
Molecular Formula C36HasN2011
Molecular Weight 684.77 g/mol

] A tetracyclic aglycone linked to a daunosamine
Chemical Structure

sugar moiety.

Spectroscopic Data
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The following tables summarize the expected spectroscopic data for Roseorubicin B based on
the analysis of its functional groups and comparison with related anthracyclines like
doxorubicin and daunorubicin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Chemical Shifts for Roseorubicin B

Expected Chemical o
Proton . Multiplicity Notes
Shift (ppm)

Protons on the
Aromatic Protons 7.0-8.0 m anthracycline ring

system.

) Proton on C-1' of the
Anomeric Proton 5.0-55 dorbrs ]
daunosamine sugar.

_ Protons on the sugar
Methine Protons 35-45 m )
ring and aglycone.

Protons on the sugar
Methylene Protons 15-3.0 m ring and ethyl side
chain.

Protons of the methyl
Methyl Protons 1.2-15 dort group on the sugar
and the ethyl group.

Phenolic and alcoholic
] protons, often
Hydroxyl Protons Variable brs )
exchangeable with

D20.

Protons of the amino
Amine Protons Variable brs group on the sugatr,

exchangeable.

Table 2: Predicted 3C NMR Chemical Shifts for Roseorubicin B
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Carbon

Expected Chemical Shift
(ppm)

Notes

Ketone and quinone carbonyls

Carbonyl Carbons 180 - 210 ,
in the aglycone.
. Carbons of the tetracyclic
Aromatic Carbons 110 - 160 )
aromatic system.
C-1' of the daunosamine
Anomeric Carbon 95 - 105
sugar.
Carbons bonded to oxygen in
Oxygenated Carbons 60 - 80
the sugar and aglycone.
) C-3' of the daunosamine
Nitrogenated Carbon 45 - 55
sugar.
_ ) Methyl, methylene, and
Aliphatic Carbons 10-40

methine carbons.

Mass Spectrometry (MS)

Table 3: Expected Mass Spectrometry Fragmentation for Roseorubicin B

m/z (Expected) lon Fragmentation Pathway

685.33 [M+H]*+ Protonated molecular ion.

667.32 [M+H - H20]* Loss of a water molecule.
Cleavage of the glycosidic

525.18 [Aglycone+H]*+ bond, loss of the daunosamine
sugar.

] Further fragmentation of the
Varies -

aglycone and sugar moieties.

Infrared (IR) Spectroscopy

Table 4: Expected Infrared Absorption Bands for Roseorubicin B
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Wavenumber (cm~?) Functional Group Vibrational Mode
3200 - 3600 O-H, N-H Stretching (broad)
2850 - 3000 C-H (sp?) Stretching

~1710 C=0 (Ketone) Stretching

~1620 C=0 (Quinone) Stretching

1580, 1450 C=C (Aromatic) Stretching

1000 - 1300 C-O Stretching

Experimental Protocols
NMR Spectroscopy

High-resolution *H and 13C NMR spectra would be acquired on a Bruker Avance spectrometer
operating at a proton frequency of 500 MHz or higher. The sample (5-10 mg) would be
dissolved in a suitable deuterated solvent, such as CDCIs or DMSO-ds, containing 0.1%
tetramethylsilane (TMS) as an internal standard. For *H NMR, a standard pulse sequence
would be used. For 3C NMR, a proton-decoupled pulse sequence would be employed. 2D
NMR experiments, such as COSY, HSQC, and HMBC, would be performed to aid in the
complete assignment of all proton and carbon signals.

Mass Spectrometry

High-resolution mass spectra would be obtained using an electrospray ionization (ESI) source
coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in
a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and introduced into the
ESI source via direct infusion or after separation by liquid chromatography (LC). The instrument
would be operated in positive ion mode to observe the protonated molecular ion and its
fragment ions. Tandem mass spectrometry (MS/MS) experiments would be conducted to
elucidate the fragmentation pathways by selecting the parent ion and subjecting it to collision-
induced dissociation (CID).

Infrared Spectroscopy
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The infrared spectrum would be recorded using a Fourier-transform infrared (FTIR)
spectrometer. The sample could be prepared as a KBr pellet by grinding a small amount of the
compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively,
the spectrum could be obtained using an attenuated total reflectance (ATR) accessory by
placing a small amount of the solid sample directly onto the ATR crystal. The spectrum would
be recorded over the range of 4000 to 400 cm~1! with a resolution of 4 cm~1.

Signaling Pathway and Mechanism of Action

Roseorubicin B, as an anthracycline, is expected to exert its anticancer effects through
multiple mechanisms, primarily involving its interaction with DNA and the generation of reactive
oxygen species (ROS).
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Caption: Proposed mechanism of action for Roseorubicin B.

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of
Roseorubicin B.
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Caption: Workflow for Roseorubicin B isolation and analysis.

 To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of
Roseorubicin B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14152545#roseorubicin-b-spectroscopic-data-nmr-
ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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